molecular formula C10H16O4 B156469 cis-1,2-Cyclohexanediol diacetate CAS No. 1759-71-3

cis-1,2-Cyclohexanediol diacetate

Cat. No. B156469
CAS RN: 1759-71-3
M. Wt: 200.23 g/mol
InChI Key: NSTPWRQTPXJRSP-NXEZZACHSA-N
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Description

cis-1,2-Cyclohexanediol diacetate is a chemical compound derived from cyclohexane, featuring two adjacent hydroxyl groups on the cyclohexane ring that have been acetylated. This compound is of interest due to its potential applications in various chemical syntheses and its unique physical and chemical properties.

Synthesis Analysis

The synthesis of cis-1,2-cyclohexanediol diacetate can be achieved through stereoselective hydroxylation using thallium(I) acetate and iodine in dried acetic acid, as described in one study . This process yields both trans- and cis-1,2-cyclohexanediol, with the cis isomer being of particular interest for further reactions and applications.

Molecular Structure Analysis

The molecular structure of cis-1,2-cyclohexanediol and its isomers has been extensively studied. For instance, the polymorphism of cis-1,4-cyclohexanediol, which is structurally similar to cis-1,2-cyclohexanediol, has been investigated using techniques such as differential scanning calorimetry, polarized light thermal microscopy, and X-ray diffraction analysis . These studies provide insights into the solid-state behavior of such compounds, which can be extrapolated to understand the properties of cis-1,2-cyclohexanediol diacetate.

Chemical Reactions Analysis

cis-1,2-Cyclohexanediol diacetate undergoes various chemical reactions, including hydrolysis under both alkaline and acidic conditions. The hydrolysis likely proceeds through the formation of tertiary monoacetates, followed by intramolecular migration of the acetyl group and subsequent hydrolysis into the corresponding diols . This behavior is crucial for understanding the reactivity and potential applications of the compound in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-1,2-cyclohexanediol diacetate are influenced by the presence of hydrogen bonds and the compound's ability to form polymorphic structures. Infrared spectroscopy studies have shown that hydrogen bonding plays a significant role in the solid and liquid phases of the compound, affecting its phase transitions . Additionally, the self-association behavior of cis-1,2-cyclohexanediol in solutions has been found to differ from its trans isomer, with dimers and trimers being the most likely oligomers formed .

Scientific Research Applications

  • Pharmaceuticals

    • Application : 1,2-Cyclohexanediol is used as a pharmaceutical intermediate .
  • Chemical Research

    • Application : It has been used in the study of dehydrogenation to catechol, and in the study of enzymatic oxidation .
    • Method of Application : In one study, core-shell-like silica nickel species nanoparticle catalyzed dehydrogenation of 1,2-cyclohexanediol to catechol was reported . In another study, enzymatic oxidation of cis-1,2-cyclohexanediol by Gluconobacter oxydans (ATCC 621) was reported .
    • Results or Outcomes : The dehydrogenation study resulted in the production of catechol . The enzymatic oxidation study provided insights into the oxidation process of cis-1,2-cyclohexanediol .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "cis-1,2-Cyclohexanediol diacetate" . Personal protective equipment and chemical impermeable gloves are recommended . In case of a spill or leak, it is advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

[(1R,2R)-2-acetyloxycyclohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTPWRQTPXJRSP-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCCC1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CCCC[C@H]1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1,2-Cyclohexanediol diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Wahler, O Boujard, F Lefevre, JL Reymond - Tetrahedron, 2004 - Elsevier
The adrenaline test for enzymes is a general back-titration procedure to detect 1,2-diols, 1,2-aminoalcohols and α-hydroxyketones reaction products of enzyme catalysis by colorimetry. …
Number of citations: 75 www.sciencedirect.com
M Oromí-Farrús, M Torres, R Canela - Journal of Analytical Methods …, 2012 - hindawi.com
The use of iodine as a catalyst and either acetic or trifluoroacetic acid as a derivatizing reagent for determining the enantiomeric composition of acyclic and cyclic aliphatic chiral …
Number of citations: 7 www.hindawi.com
L Mu, Q Tong, Y Liu, X Meng, P He, G Li, L Ye - Molecules, 2023 - mdpi.com
Under gas-liquid microextraction (GLME) operating conditions (extraction temperature 270 C, extraction time 7 min, condensation temperature −2 C, and carrier nitrogen gas speed 2.5 …
Number of citations: 1 www.mdpi.com

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